Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
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Description
Ethyl 2-(2,4-dichloro-5-(5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C18H16Cl2N4O4 and its molecular weight is 423.25. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis
Research on derivatives of methoxyphenyl and related compounds focuses on synthetic pathways and the development of novel molecules. For example, the study of methoxychlor derivatives has revealed methods for the preparation of complex molecules and their solubility characteristics (Baarschers & Vukmanich, 1986). Similarly, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride has shown effects on learning and memory in mice, highlighting the potential for developing therapeutic agents (Jiang Jing-ai, 2006).
Materials Science
Compounds with complex structures, including those with methoxyphenyl groups, are explored for their material properties. For instance, the preparation of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) monomer showcases the relevance of such compounds in materials science, particularly for applications in electronics and photonics (Anderson et al., 2008).
Environmental Analysis
The identification of phenols and aromatic acids in river waters, including methoxyphenol derivatives, underlines the importance of these compounds in environmental monitoring and analysis. Understanding the presence and distribution of such compounds can inform pollution sources and water quality assessments (Matsumoto, Ishiwatari, & Hanya, 1977).
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-methoxyphenyl)tetrazol-1-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-3-27-17(25)10-28-16-9-15(13(19)8-14(16)20)24-18(21-22-23-24)11-4-6-12(26-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAJWUBOAIMGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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